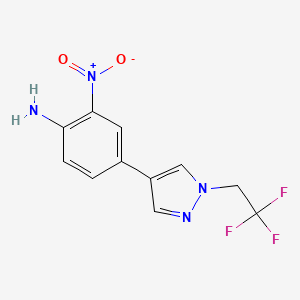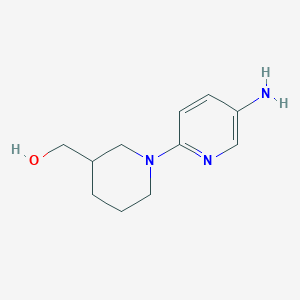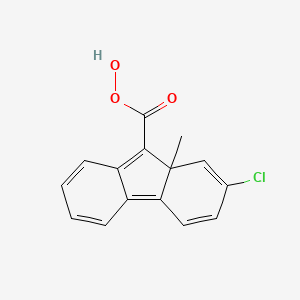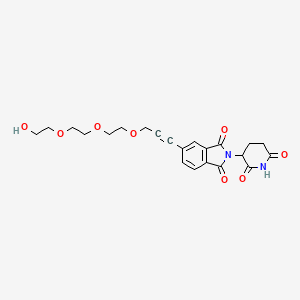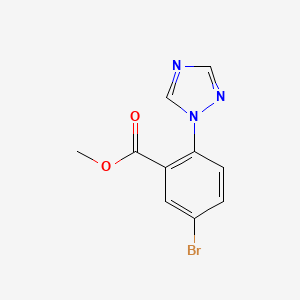![molecular formula C17H21BF4NP B14764705 (R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)
(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is a chiral phosphonium salt that has garnered attention in various fields of chemistry due to its unique properties. This compound is known for its stability and ability to act as a ligand in catalytic processes, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate typically involves the reaction of ®-2-[(Diphenylphosphino)methyl]pyrrolidine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: ®-2-[(Diphenylphosphino)methyl]pyrrolidine and tetrafluoroboric acid.
Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete mixing of the reactants.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
Wissenschaftliche Forschungsanwendungen
®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in asymmetric synthesis and transition metal catalysis.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials, leveraging its stability and reactivity.
Wirkmechanismus
The mechanism by which ®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphine group acts as a ligand, forming complexes with transition metals that facilitate various chemical transformations. The chiral nature of the compound allows for enantioselective catalysis, making it valuable in the synthesis of chiral molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate: The enantiomer of the compound, with similar properties but opposite chirality.
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
®-2-[(Diphenylphosphino)methyl]pyrrolidine: The precursor to the tetrafluoroborate salt, used in similar applications.
Uniqueness
®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is unique due to its combination of chiral properties and stability, making it particularly valuable in asymmetric catalysis. Its ability to form stable complexes with transition metals sets it apart from other phosphine ligands, providing enhanced reactivity and selectivity in various chemical reactions.
Eigenschaften
Molekularformel |
C17H21BF4NP |
|---|---|
Molekulargewicht |
357.1 g/mol |
IUPAC-Name |
diphenyl-[[(2R)-pyrrolidin-1-ium-2-yl]methyl]phosphane;tetrafluoroborate |
InChI |
InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1/t15-;/m1./s1 |
InChI-Schlüssel |
WEGZQMKNDYFNNA-XFULWGLBSA-O |
Isomerische SMILES |
[B-](F)(F)(F)F.C1C[C@@H]([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



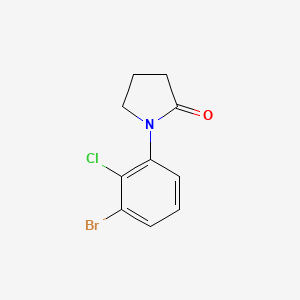

![(2S)-2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B14764640.png)


![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)
